molecular formula C23H22N2O6S2 B2674332 (Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate CAS No. 681832-47-3

(Z)-ethyl 4-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate

Cat. No.: B2674332
CAS No.: 681832-47-3
M. Wt: 486.56
InChI Key: DXGGEWBSSVXKTO-UNOMPAQXSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an aldehyde or ketone with a thiazolidine derivative. For instance, a related compound, 2-(3,4-dimethoxybenzylidene)-1-indanone, can be synthesized by the reaction of 1-indanone (a ketone) with 3,4-dimethoxybenzaldehyde (an aldehyde) . The reaction mechanism typically involves a nucleophilic attack by the ketone on the aldehyde, followed by protonation and deprotonation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. These include an ethyl ester group, an acetamido group, a thiazolidine ring, and a benzylidene group attached to a dimethoxybenzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the various functional groups present in the molecule. For instance, the thiazolidine ring might undergo reactions typical of other sulfur-containing heterocycles, while the ester and amide groups might participate in hydrolysis or condensation reactions .

Scientific Research Applications

Synthesis and Characterization

  • A study by Spoorthy et al. (2021) describes the synthesis and characterisation of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate derivatives, leading to compounds with potential anti-microbial activities through docking studies Spoorthy et al., 2021.

Anti-microbial and Anticancer Evaluation

  • Saeed et al. (2014) synthesized and evaluated oxothiazolidine benzoate and acetate derivatives as aldose reductase inhibitors, with potential implications for diabetic complications, supported by docking analysis Saeed et al., 2014.
  • Havrylyuk et al. (2010) conducted antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety, identifying compounds with significant anticancer activity on various cancer cell lines Havrylyuk et al., 2010.

Supramolecular Structures and Complexing Properties

  • Delgado et al. (2005) explored the supramolecular structures of (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, revealing hydrogen-bonded dimers and complex sheets through N-H...O and C-H...pi(arene) hydrogen bonds Delgado et al., 2005.
  • Kosterina et al. (2004) studied the synthesis and complexing properties of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates, aiming at applications in membrane processes as sodium cation carriers Kosterina et al., 2004.

Anti-inflammatory Activity

  • Nikalje et al. (2015) synthesized and evaluated a series of novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives for anti-inflammatory activity, demonstrating significant activity in both in vitro and in vivo models Nikalje et al., 2015.

Future Directions

The future research directions for this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and exploration of its potential biological activities. Given the biological activity of many thiazolidine derivatives, it might be of interest to investigate whether this compound has any pharmacological effects .

Properties

IUPAC Name

ethyl 4-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S2/c1-4-31-22(28)15-6-8-16(9-7-15)24-20(26)13-25-21(27)19(33-23(25)32)12-14-5-10-17(29-2)18(11-14)30-3/h5-12H,4,13H2,1-3H3,(H,24,26)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGGEWBSSVXKTO-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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